

# SYHA1813: A Preclinical Technical Guide on a Novel Dual VEGFR/CSF1R Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for **SYHA1813**, a novel dual-target inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] The information presented herein is compiled from peer-reviewed publications and publicly available clinical trial data, offering a comprehensive resource for understanding the compound's mechanism of action, efficacy, and pharmacokinetic profile.

#### **Core Mechanism of Action**

**SYHA1813** is an indazolylnaphthamide-based compound designed to simultaneously inhibit two key pathways in tumor progression: angiogenesis, driven by VEGF/VEGFR signaling, and tumor-associated macrophage (TAM) infiltration and polarization, mediated by CSF1/CSF1R signaling.[1][2] By targeting both these pathways, **SYHA1813** aims to remodel the tumor microenvironment, thereby impeding tumor growth, proliferation, and metastasis.[2][4] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including glioblastoma, meningioma, and melanoma.[1][5][6]

# **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **SYHA1813**.



**Table 1: In Vitro Kinase Inhibitory Activity** 

| Target  | IC50 (nmol/L) | Reference |
|---------|---------------|-----------|
| VEGFR-1 | 2.8           | [2][7]    |
| VEGFR-2 | 0.3           | [2][7]    |
| VEGFR-3 | 4.3           | [2][7]    |
| CSF1R   | 19.3          | [2][7]    |

**Table 2: In Vitro Cellular Activity** 

| Cell Line | Assay Type                | IC50 (nmol/L) | Notes                                        | Reference |
|-----------|---------------------------|---------------|----------------------------------------------|-----------|
| HUVECs    | VEGF-stimulated viability | 13            | Human Umbilical<br>Vein Endothelial<br>Cells | [5]       |

Table 3: In Vivo Efficacy in Xenograft Models

| Cancer Model             | Cell Line | Dosing<br>Regimen (Oral) | Tumor Growth<br>Inhibition | Reference |
|--------------------------|-----------|--------------------------|----------------------------|-----------|
| Malignant<br>Meningioma  | IOMM-Lee  | 10 mg/kg, once<br>daily  | Effective inhibition       | [1]       |
| Melanoma<br>(BRAF wt)    | MeWo      | 5 mg/kg                  | 72.5%                      | [4][6]    |
| Melanoma<br>(BRAF V600E) | A375      | 5 mg/kg                  | 79.8%                      | [4][6]    |

### **Table 4: Pharmacokinetic Parameters in CD-1 Mice**



| Parameter | Plasma              | Brain           | Notes                           | Reference |
|-----------|---------------------|-----------------|---------------------------------|-----------|
| Dosing    | 10 mg/kg (oral)     | 10 mg/kg (oral) | Single dose                     | [5]       |
| Cmax      | 1417 ng/mL          | 1214 ng/g       | Maximum concentration           | [5]       |
| AUC       | 4545 h <i>ng/mL</i> | 5008 hng/g      | Area under the curve (exposure) | [5]       |

# **Signaling Pathways and Mechanisms**

**SYHA1813** exerts its anti-tumor effects through a dual mechanism. It directly inhibits angiogenesis by blocking VEGFR signaling in endothelial cells and modulates the tumor immune microenvironment by inhibiting CSF1R on macrophages, leading to a reduction in immunosuppressive M2-like macrophages.[2][5][6] Furthermore, in meningioma cells, **SYHA1813** has been shown to activate the p53 pathway via the ATM/CHK signaling axis and impair DNA repair, leading to G2/M cell cycle arrest, apoptosis, and cellular senescence.[1]





Click to download full resolution via product page

Caption: SYHA1813 dual inhibition of VEGFR/CSF1R and modulation of the p53 pathway.



# **Experimental Protocols**

The following are descriptions of key experimental protocols based on published literature.

## In Vitro Cell Proliferation and Viability Assays

- Cell Lines: Human meningioma cell lines (IOMM-Lee, CH157), Human Umbilical Vein Endothelial Cells (HUVECs).[1][5]
- Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight.
   Subsequently, they are treated with varying concentrations of SYHA1813 for a specified period (e.g., 72 hours). For HUVECs, proliferation is stimulated with VEGF.[5] Cell viability is typically assessed using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay, with absorbance measured at a specific wavelength. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

#### In Vivo Subcutaneous Xenograft Studies

- Animal Models: BALB/c nude mice are commonly used for xenograft studies.[1]
- Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 IOMM-Lee cells) is injected subcutaneously into the flank of the mice.[1]
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. **SYHA1813** is administered orally, typically at a dose of 10 mg/kg body weight, once daily for a defined period (e.g., 21 days). The control group receives the vehicle.[1]
- Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 3 days) using calipers.
   At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (IHC) to assess biomarkers like Ki67, CD31, CD105, CD206, yH2AX, and p53.[1][5][6]





Click to download full resolution via product page

Caption: A representative workflow for in vivo subcutaneous xenograft efficacy studies.

#### **Pharmacokinetic Analysis**

- Animal Model: CD-1 mice.[5]
- Dosing: A single oral gavage of **SYHA1813** at 10 mg/kg.[5]
- Sample Collection: Blood and brain tissue samples are collected at various time points postadministration.
- Analysis: The concentration of SYHA1813 in plasma and brain homogenates is determined using a validated analytical method, likely LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are calculated to assess drug absorption, distribution, and overall exposure.[5] The ability of SYHA1813 to cross the blood-brain barrier is a key finding from these studies.[3][5]

## **Summary and Future Directions**

The preclinical data for **SYHA1813** strongly support its potential as a novel therapeutic agent for various solid tumors, particularly those of the central nervous system like glioblastoma and meningioma.[1][5] Its dual-targeting mechanism, favorable pharmacokinetic profile, including blood-brain barrier penetration, and demonstrated in vivo efficacy provide a solid foundation for its clinical development.[3][5] Indeed, **SYHA1813** has advanced into Phase I and II clinical trials for recurrent high-grade gliomas and other solid tumors (ChiCTR2100045380), where it



has shown manageable toxicity and encouraging anti-tumor activity.[1][7][8][9] Future research will likely focus on combination therapies, such as with immunotherapy (e.g., PD-1 inhibitors) or radiotherapy, to further enhance its anti-tumor effects.[1][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | A novel compound, SYHA1813, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair [frontiersin.org]
- 2. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors | springermedizin.de [springermedizin.de]
- 3. Preclinical and early clinical studies of a novel compound SYHA1813 that efficiently crosses the blood-brain barrier and exhibits potent activity against gliobl [ecancer.org]
- 4. Dual targeting of VEGFR2 and CSF1R with SYHA1813 confers novel strategy for treating both BRAF wild-type and mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and early clinical studies of a novel compound SYHA1813 that efficiently crosses the blood–brain barrier and exhibits potent activity against glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of VEGFR2 and CSF1R with SYHA1813 confers novel strategy for treating both BRAF wild-type and mutant melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CSPC, Export CSPC's SYHA1813 Research Findings Presented at ESMO [en.e-cspc.com]
- To cite this document: BenchChem. [SYHA1813: A Preclinical Technical Guide on a Novel Dual VEGFR/CSF1R Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380502#syha1813-dual-inhibitor-preclinical-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com